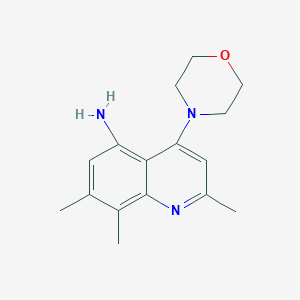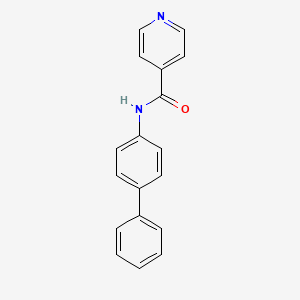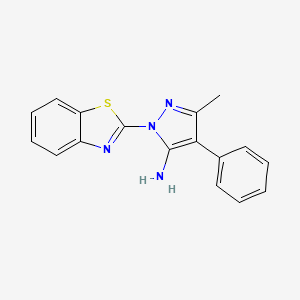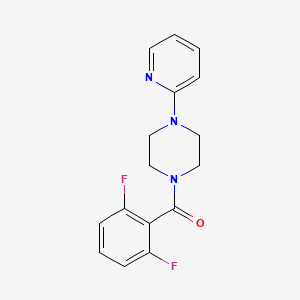
2,7,8-trimethyl-4-(4-morpholinyl)-5-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2,7,8-trimethyl-4-(4-morpholinyl)-5-quinolinamine, often involves Buchwald–Hartwig amination or similar methods. A study by Bonacorso et al. (2018) reports the successful synthesis of related quinoline compounds via the Buchwald–Hartwig amination, indicating the feasibility of synthesizing complex quinoline derivatives through this method (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives plays a crucial role in their chemical behavior and interaction with biomolecules. Studies often focus on the photophysical analyses to understand the intraligand and charge-transfer type transitions, which are critical for their application in optical devices and as ligands in biological systems (Bonacorso et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can include interactions with DNA, as indicated by their strong ct-DNA binding properties. This interaction may involve π-stacking and/or hydrogen-bonding interactions, suggesting potential applications in drug design and molecular biology (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their photophysical characteristics, are essential for applications in luminescent materials and electronic devices. For example, rare-earth quinolinates exhibit near-infrared-emitting properties, making them candidates for optical devices (Van Deun et al., 2004).
Chemical Properties Analysis
The chemical properties, such as basicity and reactivity towards electrophilic and nucleophilic agents, define the utility of quinoline derivatives in synthetic chemistry and drug development. The introduction of morpholino groups can affect these properties, influencing their potential as pharmaceutical agents or organic synthesis intermediates. The electrochemical synthesis approach offers a green, one-pot procedure for synthesizing morpholino-substituted benzenamines, highlighting the diverse chemical reactivity of these compounds (Nematollahi & Esmaili, 2010).
properties
IUPAC Name |
2,7,8-trimethyl-4-morpholin-4-ylquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10-8-13(17)15-14(19-4-6-20-7-5-19)9-11(2)18-16(15)12(10)3/h8-9H,4-7,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQHNHPZWHBACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1C)C)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}butanamide](/img/structure/B5659724.png)
![ethyl [5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5659730.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5659732.png)
![4-[(4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5659739.png)
![4-[(3-thienylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B5659750.png)


![5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5659784.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5659792.png)
![(3S)-1-(5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-benzimidazol-2-yl)-3-pyrrolidinol](/img/structure/B5659802.png)
![9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5659818.png)
![(4S)-3-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5659826.png)

